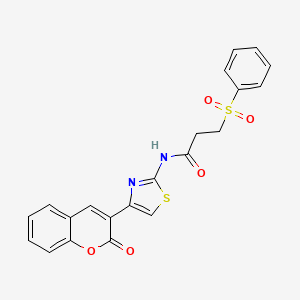![molecular formula C11H18N2O B2931797 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2198264-28-5](/img/structure/B2931797.png)
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 1H-pyrrol-2(5H)-one , which is a five-membered nitrogen-containing heterocyclic aromatic compound . It’s also related to hexahydrocyclopenta[c]pyrrol-5(1H)-one , another cyclic compound.
Synthesis Analysis
The synthesis of 1H-pyrrol-2(5H)-ones has been achieved through various methods, including Pd-catalyzed, isocyanide-based and furan-based reactions, ring-closing metathesis of dieneamides, chiral syntheses, intramolecular cyclizations of N-(cyanomethyl)amides, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1H-pyrrol-2(5H)-one, a related compound, has a molecular formula of CHNO .Chemical Reactions Analysis
The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrol-2(5H)-one, a related compound, include a density of 1.1±0.1 g/cm3, boiling point of 292.2±23.0 °C at 760 mmHg, and a flash point of 159.2±7.6 °C .Aplicaciones Científicas De Investigación
Stereospecific Synthesis of Pyrrolidines
Enantiomerically pure pyrrolidines have been synthesized via 1,3-dipolar cycloaddition of stabilized azomethine ylides to sugar-derived enones, demonstrating the utility of pyrrolidine derivatives in the synthesis of complex molecules with defined stereochemistry. This approach highlights the potential for creating diverse molecular architectures, including those related to "1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone" (Guillermo A Oliveira Udry, Evangelina Repetto, & O. Varela, 2014).
Cycloaddition Reactions for Heterocyclic Synthesis
The use of cycloaddition reactions in the synthesis of pyrrolidines and related heterocycles, such as the [3+2] cycloadditions with nonstabilized azomethine ylides, offers a route to 1-benzopyrano[2,3-c]pyrrolidines and related structures. This method underscores the versatility of cycloaddition reactions in constructing heterocyclic frameworks that could be relevant to the synthesis and functional exploration of compounds similar to "this compound" (V. Sosnovskikh, M. Y. Kornev, V. Moshkin, & Evgeny M. Buev, 2014).
Catalytic Behavior of Heterocyclic Compounds
The synthesis and characterization of iron and cobalt dichloride complexes bearing heterocyclic ligands, including pyrrolidine derivatives, reveal the potential of these compounds in catalysis, particularly in ethylene reactivity. This study indicates the role of pyrrolidine derivatives in developing catalytic materials for industrial applications (Wen‐Hua Sun, P. Hao, Gang Li, et al., 2007).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis and evaluation of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone for its antimicrobial activity highlight the potential of pyrrolidine derivatives in medicinal chemistry. Such studies underscore the utility of heterocyclic compounds in developing new therapeutic agents (J. Salimon, N. Salih, & Hasan Hussien, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, have been found to display a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .
Mode of Action
It is known that compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, interact with their targets to inhibit their function, leading to various biological effects .
Biochemical Pathways
Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may affect pathways related to apoptosis and carbon dioxide transport .
Result of Action
Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may induce apoptosis and affect carbon dioxide transport .
Propiedades
IUPAC Name |
1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFDASXHJJCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2931719.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)
![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)
![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)
![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2931736.png)
![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)